KCL-286 -

KCL-286

Catalog Number: EVT-1534454
CAS Number:
Molecular Formula: C19H14N2O4
Molecular Weight: 334.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C286 is a biochemical.
Overview

KCL-286 is an investigational compound designed as an orally available agonist that activates the retinoic acid receptor beta 2 (RARβ2). This receptor plays a crucial role in various biological processes, including the stimulation of axonal outgrowth, which is particularly relevant in the context of spinal cord injury. The compound is currently being developed for therapeutic applications aimed at enhancing recovery from spinal cord injuries by promoting neural regeneration and repair mechanisms .

Source and Classification

KCL-286 is classified as a retinoic acid receptor agonist. It has been the subject of several studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamic activity in healthy human volunteers. The compound's mechanism involves the modulation of gene expression related to neuronal growth and repair .

Synthesis Analysis

Methods and Technical Details

The synthesis of KCL-286 involves advanced organic chemistry techniques, although specific synthetic pathways are not widely detailed in public literature. The compound's development has focused on optimizing its pharmacological properties to ensure effective oral bioavailability and receptor selectivity.

In clinical studies, KCL-286 was administered in a double-blind, randomized, placebo-controlled design. This included single ascending dose and multiple ascending dose arms to assess safety and pharmacokinetics. Blood and urine samples were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry to quantify drug levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of KCL-286 features a core that allows it to interact specifically with RARβ2. While the exact chemical structure is not provided in the search results, compounds of this class typically contain a retinoid backbone with substituents that enhance receptor binding affinity.

The pharmacokinetic properties assessed during clinical trials included parameters such as maximum observed concentration (C_max), area under the plasma concentration-time curve (AUC), clearance rates, and volume of distribution. These metrics are critical for understanding how the drug behaves in the body following administration .

Chemical Reactions Analysis

Reactions and Technical Details

KCL-286 primarily acts through its interaction with RARβ2, leading to downstream effects on gene expression associated with neuronal growth and repair. The activation of this receptor initiates a cascade of signaling pathways that promote axonal regeneration after spinal cord injury.

In vitro studies have demonstrated that KCL-286 can upregulate specific genes involved in neuroprotection and repair mechanisms, indicating its potential efficacy in treating conditions related to nerve damage .

Mechanism of Action

Process and Data

The mechanism of action for KCL-286 involves binding to RARβ2, which subsequently influences transcriptional activity related to neuronal growth factors. This interaction leads to enhanced expression of genes that support axonal outgrowth and neuroprotection.

Research indicates that KCL-286 not only activates RARβ2 but also modulates various signaling pathways involved in cellular responses to injury, including those related to DNA repair mechanisms . The compound has shown efficacy in preclinical models by restoring compromised regenerative pathways following spinal cord injury .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KCL-286 exhibits properties typical of small-molecule drugs designed for oral administration. Although specific physical data such as melting point or solubility were not detailed in the sources, compounds like KCL-286 are generally characterized by:

  • Molecular Weight: Typically within the range suitable for oral bioavailability.
  • Solubility: Optimized for absorption in gastrointestinal conditions.
  • Stability: Designed to withstand metabolic processes without significant degradation.

Pharmacokinetic studies have shown that KCL-286 is well tolerated at various doses with no significant adverse effects reported during early clinical trials .

Applications

Scientific Uses

KCL-286 is primarily being investigated for its potential applications in treating spinal cord injuries. Its ability to activate RARβ2 positions it as a candidate for therapies aimed at enhancing neuronal repair processes. Ongoing research focuses on understanding its full therapeutic potential, including possible applications in other neurodegenerative conditions or injuries where nerve regeneration is critical .

Properties

Product Name

KCL-286

IUPAC Name

RARβ-Agonist-10; 4-(5-(4,7-Dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid

Molecular Formula

C19H14N2O4

Molecular Weight

334.331

InChI

InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23)

InChI Key

AVCXUODHLRZJJP-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=NOC(C3=CC4=C(C)C=CC(C)=C4O3)=N2)C=C1

Solubility

Soluble in DMSO

Synonyms

C286; C 286; C-286; RARß-Agonist-10; RARß Agonist 10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.